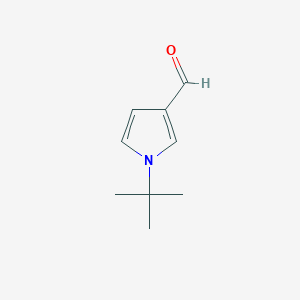

1-tert-Butyl-1H-pyrrole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBRIIBLVDTOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424535 | |

| Record name | 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30186-46-0 | |

| Record name | 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-Butyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a C3-Functionalized Pyrrole Building Block

In the landscape of medicinal chemistry and materials science, the pyrrole scaffold is a cornerstone, forming the nucleus of numerous FDA-approved drugs and biologically active natural products.[1][2] Its derivatives are integral to therapeutics ranging from cholesterol-lowering agents to potent anticancer therapies.[3] However, the functionalization of the pyrrole ring is not trivial; regioselectivity is a paramount challenge. The synthesis of C3-functionalized pyrroles, in particular, has historically required multi-step processes often involving sterically demanding protecting groups.[4]

1-tert-Butyl-1H-pyrrole-3-carbaldehyde (CAS 30186-46-0) emerges as a compound of significant strategic value. It provides a stable, yet reactive, handle at the C3 position, a vector not as readily accessible as the more electronically favored C2 and C5 positions. The bulky N-tert-butyl group serves a dual purpose: it enhances solubility in organic solvents and, critically, it sterically directs electrophilic substitution to the C3 position. This guide offers an in-depth examination of this key synthetic intermediate, from its logical synthesis and spectral characterization to its potential applications in advanced drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties and safety requirements is the bedrock of successful research.

Core Physicochemical Properties

This compound is commercially available as a solid. While exhaustive experimental data on properties such as melting and boiling points are not extensively reported in peer-reviewed literature, a summary of its key identifiers and computed properties provides a solid foundation for its use.

| Property | Value | Source |

| CAS Number | 30186-46-0 | [5] |

| Molecular Formula | C₉H₁₃NO | [5] |

| Molecular Weight | 151.21 g/mol | [5] |

| IUPAC Name | 1-tert-butylpyrrole-3-carbaldehyde | [5] |

| Appearance | Solid | |

| SMILES | CC(C)(C)N1C=CC(=C1)C=O | [5] |

| InChI Key | GRBRIIBLVDTOMG-UHFFFAOYSA-N | [5] |

GHS Hazard and Safety Information

This compound must be handled with appropriate care, adhering to standard laboratory safety protocols. The Globally Harmonized System (GHS) classification indicates several potential hazards.[5]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Handling:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Synthesis and Mechanistic Rationale: The Vilsmeier-Haack Reaction

The preparation of this compound is a classic example of leveraging steric hindrance to achieve desired regioselectivity in an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the method of choice.[6][7]

The Causality of C3-Selectivity

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6] This reagent is a mild electrophile.

In the case of N-substituted pyrroles, electrophilic attack typically occurs at the C2 (α) position due to superior stabilization of the cationic intermediate (arenium ion). However, the presence of a sterically bulky substituent on the nitrogen atom, such as the tert-butyl group, creates significant steric hindrance around the adjacent C2 and C5 positions. This steric shield effectively blocks the approach of the Vilsmeier reagent to the α-positions. Consequently, the electrophilic attack is directed to the less hindered C3 (β) position, yielding the 3-formylated product as the major isomer.[8] This steric control is the key principle that makes the synthesis of the title compound direct and efficient.

}

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack methodologies.[9] Researchers should perform their own reaction optimizations.

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

-

Cool the flask to 0 °C in an ice-water bath.

-

Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid white precipitate (the Vilsmeier reagent) is typically observed.

-

Causality Check: Slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation and ensuring complete formation of the active electrophile.

-

-

Electrophilic Substitution:

-

Dissolve the starting material, 1-tert-butyl-1H-pyrrole (1.0 eq.), in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., dichloromethane).

-

Add the solution of the pyrrole dropwise to the stirring suspension of the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C for 2-4 hours.

-

Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion.

-

-

Work-up and Purification (Hydrolysis and Isolation):

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate or 2M NaOH until the mixture is basic (pH > 8).[9] This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes acidic byproducts.

-

Causality Check: The quench must be performed slowly and at a low temperature to manage the highly exothermic neutralization.

-

Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.

-

Structural Characterization: A Spectroscopic Profile

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. While a publicly available, fully assigned spectrum is scarce, the expected data can be reliably predicted based on the structure and data from analogous compounds.[10]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-9.8 ppm.

-

Pyrrole Ring Protons: Three distinct signals are expected in the aromatic region (δ 6.0-8.0 ppm). The H2 and H5 protons will likely appear as triplets or doublets of doublets, coupled to each other and to the H4 proton. The H4 proton will also be a multiplet. The specific chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating effect of the nitrogen.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons will be observed in the upfield region, typically around δ 1.5-1.7 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-CHO): A signal in the far downfield region, characteristic of aldehydes, is expected around δ 185-190 ppm.

-

Pyrrole Ring Carbons: Four distinct signals are expected. C3 (the carbon bearing the aldehyde) will be significantly downfield. C2, C4, and C5 will appear in the aromatic region (approx. δ 110-140 ppm).

-

tert-Butyl Carbons: Two signals are expected: a quaternary carbon signal (C(CH₃)₃) and a methyl carbon signal (-CH₃).

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band characteristic of a conjugated aldehyde C=O stretch is expected around 1660-1680 cm⁻¹.[10]

-

C-H stretching bands for the aromatic pyrrole ring will be observed above 3000 cm⁻¹.

-

C-H stretching bands for the aliphatic tert-butyl group will be observed just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 151.21.

-

Applications in Drug Discovery and Organic Synthesis

The aldehyde functionality is one of the most versatile in organic chemistry, serving as a gateway to a multitude of other functional groups. This compound is therefore not an end in itself, but a valuable intermediate for the synthesis of more complex, biologically relevant molecules.[7]

Gateway to Bioactive Scaffolds

The pyrrole-3-carbaldehyde core can be readily transformed into various derivatives with potential therapeutic applications. For instance, related pyrrole-3-carboxamides have been investigated as cannabinoid receptor 1 (CB1) inverse agonists, a class of compounds with potential applications in metabolic disorders.[11]

}

The key transformations include:

-

Oxidation to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions to build libraries of potential drug candidates.

-

Reductive Amination with primary or secondary amines to generate substituted aminomethylpyrroles.

-

Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain with alkene functionalities, useful for creating rigidified molecular structures.

-

Condensation reactions to form hydrazones, which have been explored as potent antitubercular agents targeting enzymes like InhA.[12]

Conclusion

This compound represents a masterful blend of steric control and functional group accessibility. Its synthesis via the Vilsmeier-Haack reaction is a textbook case of regiochemical direction, providing reliable access to the less common C3-substituted pyrrole isomer. For the medicinal chemist or synthetic scientist, this molecule is not merely a catalog chemical but a validated strategic intermediate. Its aldehyde handle opens the door to a vast array of chemical transformations, enabling the rapid diversification of the pyrrole core and facilitating the exploration of structure-activity relationships in the quest for novel, high-efficacy therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]

-

National Center for Biotechnology Information. Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]

-

ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF. [Link]

-

Royal Society of Chemistry Publishing. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [Link]

-

J-GLOBAL. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]

-

ResearchGate. Bioactive pyrrole-based compounds with target selectivity | Request PDF. [Link]

- Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

Amerigo Scientific. This compound. [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Eurekaselect. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

-

ResearchGate. ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. [Link]

-

International Journal of Research in Pharmacy and Science. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

-

National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. aml.iaamonline.org [aml.iaamonline.org]

- 8. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. orgsyn.org [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. syrris.com [syrris.com]

- 12. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Substituted Pyrrole-3-Carboxaldehydes: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, substituted pyrrole-3-carboxaldehydes have emerged as a class of molecules with significant and varied pharmacological potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy, elucidate their molecular mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the pyrrole-3-carboxaldehyde framework.

Introduction: The Versatility of the Pyrrole-3-Carboxaldehyde Core

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of many natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the design of novel therapeutic agents.[1] The introduction of a carboxaldehyde group at the C3 position of the pyrrole ring creates a particularly versatile scaffold. This aldehyde functionality can act as a key pharmacophore, participating in crucial interactions with biological targets, and also serves as a synthetic handle for further structural modifications, allowing for the fine-tuning of physicochemical and pharmacological properties.

Substituted pyrrole-3-carboxaldehydes have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] This guide will systematically explore these activities, providing a detailed analysis of the current state of knowledge and offering practical insights for researchers in the field.

Antimicrobial Activity: A Promising Avenue for Combating Resistance

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibacterial and antifungal agents. Substituted pyrrole-3-carboxaldehydes have shown considerable promise in this area.

Antibacterial and Antifungal Spectrum

Several studies have reported the synthesis and evaluation of substituted pyrrole-3-carboxaldehydes against a range of bacterial and fungal pathogens. For instance, a series of highly substituted pyrrole-3-carboxaldehydes demonstrated significant activity against Pseudomonas putida, with some derivatives exhibiting a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, comparable to the standard drug chloramphenicol.[2] Other derivatives within the same study showed notable activity with MIC values ranging from 32 to 64 μg/mL.[2]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these compounds is highly dependent on the nature and position of the substituents on the pyrrole ring. Key SAR observations include:

-

Substituents at the C2-position: The presence of pyridine and thiophene moieties at the C2-position of the pyrrole ring has been shown to be particularly beneficial for antibacterial activity.[2]

-

Nature of the C2-substituent: While 3-pyridyl and 2-thiophenyl substitutions at C2 conferred strong activity, derivatives with a 4-pyridyl moiety at the same position exhibited only modest antibacterial effects.[2]

-

Hydroxyphenyl Moiety: In a related series of pyrrole derivatives, the presence of a 4-hydroxyphenyl ring was found to be crucial for antifungal activity against Candida albicans.[5]

These findings underscore the importance of systematic structural modifications to optimize the antimicrobial profile of this class of compounds.

Proposed Mechanisms of Action

While the precise molecular mechanisms are still under investigation for many derivatives, it is hypothesized that substituted pyrrole-3-carboxaldehydes may exert their antimicrobial effects through various means, including:

-

Enzyme Inhibition: Some pyrrole derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase.[2]

-

Cell Membrane Disruption: The lipophilic nature of the pyrrole core may facilitate interaction with and disruption of the bacterial cell membrane.

Further mechanistic studies are warranted to fully elucidate the pathways through which these compounds inhibit microbial growth.

Anticancer Activity: Targeting Key Pathways in Malignancy

The development of novel anticancer agents with improved efficacy and reduced toxicity is a central goal of modern drug discovery. The pyrrole scaffold is present in several approved anticancer drugs, and substituted pyrrole-3-carboxaldehydes are being actively investigated for their cytotoxic potential.[6]

Cytotoxicity Against Various Cancer Cell Lines

Derivatives of the pyrrole core have demonstrated potent cytotoxic effects against a range of human cancer cell lines. While specific data for a broad range of substituted pyrrole-3-carboxaldehydes is still emerging, studies on closely related analogs provide valuable insights. For example, certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have shown significant anticancer activity, with IC50 values in the low micromolar and even sub-micromolar range against cell lines such as MGC 80-3 (gastric cancer), HCT-116 (colon cancer), HepG2 (liver cancer), DU145 (prostate cancer), and A549 (lung cancer).[7]

Structure-Activity Relationship (SAR) for Anticancer Effects

The anticancer activity of these compounds is intricately linked to their substitution patterns:

-

Electron-donating groups: The introduction of electron-donating groups at the 4th position of the pyrrole ring has been found to enhance anticancer activity.[7]

-

Specific Phenyl Substitutions: Compounds bearing a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring have exhibited particularly potent anticancer effects.[7]

These SAR insights provide a rational basis for the design of more potent and selective anticancer agents based on the pyrrole scaffold.

Molecular Mechanisms and Signaling Pathways

Substituted pyrrole derivatives can interfere with cancer cell proliferation and survival through multiple mechanisms:

-

Epigenetic Modulation: A novel series of pyrrole-3-carboxamide derivatives have been identified as potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in various cancers.[3] Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes.[3] Given the structural similarity, it is plausible that pyrrole-3-carboxaldehydes could also target this pathway.

-

Cell Cycle Arrest and Apoptosis: Certain pyrrole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing, and to trigger apoptosis, or programmed cell death.[7]

The following diagram illustrates a potential mechanism of action for anticancer pyrrole derivatives targeting the EZH2 pathway.

Figure 1: Proposed mechanism of anticancer activity via EZH2 inhibition.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are based on heterocyclic scaffolds, are widely used to treat inflammation.[8] Pyrrole derivatives have emerged as promising candidates for the development of new anti-inflammatory agents.[8]

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyrrole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

-

Cyclooxygenase (COX) Inhibition: A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[8] Indomethacin, a well-known NSAID, features a benzopyrrole core and functions as a COX inhibitor.[8] Studies on novel pyrrole derivatives have demonstrated their potential to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[9]

-

Cytokine Modulation: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, play a central role in orchestrating the inflammatory response. Some pyrrole-2-carboxaldehyde derivatives have been shown to suppress the production of IL-1β and IL-6.[10]

Targeting Inflammatory Signaling Pathways

The expression of many inflammatory mediators is regulated by intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. While direct evidence for the modulation of these pathways by substituted pyrrole-3-carboxaldehydes is still being gathered, the ability of some pyrrole-2-carboxaldehydes to inhibit the phosphorylation of p38 and p65 (a subunit of NF-κB) suggests that these pathways are viable targets for this class of compounds.[10]

The following diagram illustrates the potential sites of intervention for anti-inflammatory pyrrole derivatives within the NF-κB signaling pathway.

Figure 2: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted pyrrole-3-carboxaldehydes.

General Synthesis of Substituted Pyrrole-3-Carboxaldehydes

A variety of synthetic routes to substituted pyrrole-3-carboxaldehydes have been reported. A common and efficient method is the one-pot sequential multicomponent reaction.[8]

Protocol: One-Pot Synthesis

-

Iminium Ion Formation: To a stirred solution of an aromatic or heteroaromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., DMSO), add the desired primary amine (1.0 eq.). Stir the mixture at room temperature for 2 hours to allow for the in situ generation of the corresponding imine.

-

Mannich Reaction and Cyclization: To the solution containing the in situ generated imine, add succinaldehyde (3.0 eq.) and a catalytic amount of L-proline (20 mol%). Stir the reaction mixture at room temperature.

-

Oxidative Aromatization: After the consumption of the starting materials (monitored by TLC), add an oxidizing agent such as 2-iodoxybenzoic acid (IBX) to the reaction mixture to facilitate the aromatization of the dihydropyrrole intermediate to the desired pyrrole-3-carboxaldehyde.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol: Nitric Oxide Inhibition Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Calculation: Calculate the percentage of NO inhibition relative to LPS-stimulated cells without compound treatment.

Data Summary

The following tables summarize representative biological activity data for substituted pyrrole derivatives.

Table 1: Antimicrobial Activity of Substituted Pyrrole-3-Carboxaldehydes

| Compound ID | Substituents | Organism | MIC (µg/mL) | Reference |

| 1a | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl) | Pseudomonas putida | 16 | [2] |

| 1b | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl) | Pseudomonas putida | 16 | [2] |

| 1c | 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl) | Pseudomonas putida | 16 | [2] |

Table 2: Anticancer Activity of 3-Substituted Benzoyl-4-Substituted Phenyl-1H-pyrrole Derivatives

| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |

| 15 | R1=H, R2=H | A549 (Lung) | 3.6 | [7] |

| 19 | R1=3,4-di-OCH3, R2=H | MGC 80-3 (Gastric) | 1.0 | [7] |

| 19 | R1=3,4-di-OCH3, R2=H | HCT-116 (Colon) | 1.7 | [7] |

| 21 | R1=3,4-di-OCH3, R2=Cl | HepG2 (Liver) | 0.5 | [7] |

| 21 | R1=3,4-di-OCH3, R2=Cl | DU145 (Prostate) | 0.9 | [7] |

Conclusion and Future Directions

Substituted pyrrole-3-carboxaldehydes represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research efforts should focus on:

-

Expansion of the Chemical Space: Synthesis and screening of a wider range of derivatives to further elucidate the structure-activity relationships for each biological activity.

-

In-depth Mechanistic Studies: Utilization of advanced molecular and cellular biology techniques to precisely define the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and toxicological profiles.

-

Optimization of Pharmacokinetic Properties: Modification of the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing their drug-likeness.

By pursuing these avenues of research, the full therapeutic potential of substituted pyrrole-3-carboxaldehydes can be unlocked, leading to the development of new and effective treatments for a variety of human diseases.

References

-

Mir, N. A., et al. (2020). Synthesis of highly substituted pyrrole-3-carboxaldehydes. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

Matsugo, S., & Bito, T. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2642. [Link]

-

Priya, R., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of Heterocyclic Chemistry, 54(1), 218-225. [Link]

-

Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025). RSC Medicinal Chemistry. [Link]

-

Li, G., et al. (2020). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry, 44(6), 2247-2255. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Pyrrole‐3‐carboxaldehyde derivatives and SAR activity. (n.d.). ResearchGate. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Future Medicinal Chemistry. [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2022). Journal of Inflammation Research. [Link]

-

Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. (2017). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Mohamed, M. S., Kamel, R., & Fathallah, S. S. (2011). ''Synthesis of New Pyrroles of Potential Anti-InflammatoryActivity”. Archiv der Pharmazie, 344(12), 830-839. [Link]

-

Radwan, S. M., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. [Link]

-

Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (2019). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Habib, S. I., et al. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Der Pharmacia Lettre, 5(2), 101-104. [Link]

-

Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2025). Marine Drugs. [Link]

-

Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. (2025). ResearchGate. [Link]

-

Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2025). Marine Drugs. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for 1-tert-Butyl-1H-pyrrole-3-carbaldehyde, a heterocyclic building block pertinent to synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to offer field-proven insights into spectral interpretation, experimental causality, and data validation.

Introduction and Molecular Overview

This compound (CAS No. 30186-46-0) is a substituted pyrrole, a class of aromatic heterocycles that form the core of numerous biologically active molecules.[1] The structural characterization of such compounds is paramount for ensuring purity, confirming identity, and understanding reactivity in subsequent synthetic steps. The strategic placement of a bulky tert-butyl group on the nitrogen atom sterically influences the molecule's reactivity, while the aldehyde group at the 3-position serves as a versatile handle for further functionalization.

This guide details the expected outcomes from core spectroscopic techniques—NMR, IR, and Mass Spectrometry—providing a validated framework for the analysis of this compound.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 30186-46-0 | [2][3][4] |

| Molecular Formula | C₉H₁₃NO | [2][3][4] |

| Molecular Weight | 151.21 g/mol | [2][3][4] |

| Monoisotopic Mass | 151.099714 Da | [4] |

| Physical Form | Solid | [2] |

| SMILES | CC(C)(C)N1C=CC(=C1)C=O |[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the molecular skeleton and the specific arrangement of substituents.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a precise count of chemically distinct protons and reveals their connectivity through spin-spin coupling. The bulky tert-butyl group prevents the free rotation that can sometimes complicate spectra, leading to a well-resolved and highly informative spectrum.

Expertise & Causality: The electron-withdrawing nature of the aldehyde group deshields the adjacent protons on the pyrrole ring, shifting them downfield. The aldehyde proton itself is highly deshielded and appears in a characteristic region far downfield. Conversely, the tert-butyl group's protons are in an aliphatic, shielded environment and appear upfield as a sharp singlet, a hallmark of this group's chemical and magnetic equivalence.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

|---|---|---|---|---|

| ~9.75 | Singlet (s) | 1H | H-C=O | Aldehyde protons on aromatic rings are strongly deshielded. Similar indole-3-carbaldehydes show this proton around 10.0 ppm.[5] |

| ~7.40 | Triplet (t) | 1H | H-2 | This proton is adjacent to the aldehyde group and shows coupling to H-5. Its position is significantly downfield due to the anisotropic effect of the C=O bond. |

| ~6.85 | Triplet (t) | 1H | H-5 | Coupled to H-2 and H-4, this proton is influenced by the nitrogen atom and the aldehyde group. |

| ~6.60 | Triplet (t) | 1H | H-4 | This proton is primarily influenced by its position adjacent to the nitrogen atom's substituent. |

| ~1.60 | Singlet (s) | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a single, sharp peak with no coupling. |

Caption: Key proton environments in the target molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record the spectrum at room temperature. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm the assignments in Table 2.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing direct evidence of the carbon skeleton and functional groups.

Expertise & Causality: The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing furthest downfield (>180 ppm) due to the strong electronegativity of the oxygen atom. The quaternary carbon of the tert-butyl group is also a key diagnostic peak, typically appearing around 58-60 ppm, while its methyl carbons are highly shielded and appear far upfield. The carbons of the aromatic pyrrole ring resonate in the intermediate region (110-140 ppm).

Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz) Data sourced from BASF Ludwigshafen via PubChem.[4]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~184.5 | C=O | Aldehyde | The carbonyl carbon is highly deshielded and appears in the characteristic aldehyde/ketone region. |

| ~138.0 | C | C-2 | Aromatic carbon adjacent to the electron-withdrawing aldehyde group. |

| ~125.5 | C | C-3 | The carbon atom to which the aldehyde is attached. |

| ~122.0 | C | C-5 | Aromatic carbon influenced by the nitrogen atom. |

| ~110.0 | C | C-4 | Aromatic carbon adjacent to the nitrogen atom. |

| ~59.0 | C (Quaternary) | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~31.5 | CH₃ | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.

Expertise & Causality: The most definitive peak in the IR spectrum is the strong carbonyl (C=O) stretch from the aldehyde group. Its position, expected around 1680 cm⁻¹, is slightly lower than a typical aliphatic aldehyde due to conjugation with the aromatic pyrrole ring, which delocalizes the pi electrons and weakens the C=O bond slightly.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~2970 | Medium-Strong | C-H Stretch | tert-Butyl group |

| ~2870 & ~2770 | Medium (often weak) | C-H Stretch | Aldehyde (Fermi resonance doublet) |

| ~1680 | Strong | C=O Stretch | Conjugated Aldehyde |

| ~1460 | Medium | C-H Bend | tert-Butyl group |

| ~1370 | Strong | C-N Stretch | Pyrrole Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Record a background spectrum on a clean, unobstructed ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Analysis: Identify the key absorption bands and compare them to the predicted values in Table 4 to confirm the presence of the aldehyde and tert-butyl functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.

Expertise & Causality: In electrospray ionization (ESI), the molecule is expected to be observed primarily as its protonated form, [M+H]⁺. The predicted m/z of 152.1070 confirms the molecular formula C₉H₁₃NO.[6] The most likely and structurally informative fragmentation pathway involves the cleavage of the bond between the nitrogen and the bulky tert-butyl group. This is a highly stable carbocation (C₄H₉⁺), but the more diagnostic fragment observed would be the remaining pyrrole-carbaldehyde cation.

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Interpretation |

|---|---|---|

| 152.11 | [M+H]⁺ | Protonated molecular ion, confirming molecular weight. |

| 94.04 | [M - C₄H₉ + H]⁺ | Fragment corresponding to the loss of the tert-butyl group. |

Caption: Primary fragmentation pathway for the target molecule.

Integrated Spectroscopic Workflow

Confirming the structure and purity of a compound is not a linear process but an integrated system of cross-validation. Data from each technique corroborates the others, building a self-validating dossier for the molecule.

Caption: Integrated workflow for structural validation.

Conclusion

The spectroscopic profile of this compound is distinctive. The ¹H and ¹³C NMR spectra definitively map the carbon-hydrogen framework, highlighting the characteristic signals of the aldehyde, the substituted pyrrole ring, and the tert-butyl group. IR spectroscopy provides rapid confirmation of the key carbonyl functional group, while mass spectrometry validates the molecular formula and reveals a predictable fragmentation pattern. Together, these techniques provide a robust and self-validating analytical package for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. ¹H NMR spectra of 1-(tert.-butyl)-1H-pyrrole (5 b) in different solvents. ResearchGate GmbH. [Link]

-

Amerigo Scientific. This compound. Amerigo Scientific. [Link]

-

PubChem. This compound - ¹³C NMR Spectra. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

-

NIST. 1H-Pyrrole, 1-butyl-. National Institute of Standards and Technology. [Link]

-

The Royal Society of Chemistry. Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. The Royal Society of Chemistry. [Link]

-

PubChem. tert-butyl 1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate GmbH. [Link]

-

NXYCHEM. This compound,30186-46-0. NXYCHEM. [Link]

-

PubChem. CID 158954598. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C9H13NO). PubChemLite. [Link]

Sources

- 1. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 2. This compound DiscoveryCPR 30186-46-0 [sigmaaldrich.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

Solubility of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde in Organic Solvents

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of complex molecular architectures, including pharmacologically active agents, necessitates a thorough understanding of its fundamental physicochemical properties.[1][2][3][4] Among these, solubility is a critical parameter that governs reaction kinetics, purification strategies, and the formulation of final products. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. By integrating theoretical principles with a detailed, field-proven experimental protocol, this document serves as an essential resource for researchers, chemists, and formulation scientists engaged in the handling and application of this versatile compound.

The Strategic Importance of Solubility in a Modern Laboratory

The pyrrole scaffold is a cornerstone in drug discovery, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] this compound serves as a key intermediate, where the aldehyde group offers a reactive handle for extensive functionalization, and the tert-butyl group enhances steric hindrance and modulates electronic properties.[4]

A precise understanding of its solubility is not merely academic; it is a practical necessity that directly impacts:

-

Reaction Optimization: Selecting an appropriate solvent ensures that reactants are in the same phase, maximizing reaction rates and yields.

-

Purification Processes: Solubility data is fundamental to developing effective crystallization, precipitation, and chromatographic purification methods.

-

Formulation and Dosing: In drug development, solubility in various excipients and solvent systems is a primary determinant of a drug candidate's bioavailability and deliverability.

This guide addresses the common challenge of sparse published solubility data for specific, functionalized reagents by empowering the scientist with the predictive tools and experimental methodologies to generate this critical data in-house.

Physicochemical Profile and Structural Analysis

To predict solubility, one must first understand the molecule's intrinsic properties. The structure of this compound features a delicate balance of polar and non-polar characteristics that dictate its interaction with different solvents.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [5][6] |

| Molecular Weight | 151.21 g/mol | [5][6] |

| Appearance | White solid (typical) | [4] |

| IUPAC Name | 1-tert-butylpyrrole-3-carbaldehyde | [5] |

| CAS Number | 30186-46-0 | [5][6] |

Structural Causality of Solubility:

-

Polar Moieties: The pyrrole ring's nitrogen atom and, more significantly, the C3-carbaldehyde group (-CHO) introduce polarity. The carbonyl oxygen is a hydrogen bond acceptor, allowing for favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

-

Non-Polar Moiety: The N1-tert-butyl group is a large, sterically bulky, and hydrophobic moiety. This group dominates a significant portion of the molecular surface area, promoting solubility in non-polar and weakly polar organic solvents (e.g., hexanes, toluene, diethyl ether) through van der Waals forces.

The molecule's overall character is moderately polar. Its solubility behavior is therefore a competitive interplay between these opposing structural features.

Predicting Solubility: A Framework Based on "Like Dissolves Like"

The principle of "like dissolves like" remains a powerful predictive tool.[7] It posits that substances with similar intermolecular forces are likely to be soluble in one another. We can categorize solvents and predict the solubility of our target compound accordingly.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Polarity Index | Predicted Solubility | Rationale for Interaction |

| Non-Polar | Hexane, Toluene | 0.1, 2.4 | Moderate to Good | The large tert-butyl group provides significant non-polar character, enabling dispersion force interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF) | 3.1, 4.0, 4.4, 5.1, 6.4 | Good to Excellent | Dipole-dipole interactions between the solvent and the polar carbaldehyde and pyrrole moieties are strong. These solvents effectively solvate both polar and non-polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | 5.1, 4.3 | Good | Hydrogen bonding can occur between the solvent's hydroxyl group and the carbonyl oxygen of the aldehyde. The alkyl chains of the alcohols also interact favorably with the tert-butyl group. |

| Highly Polar | Water | 10.2 | Poor to Insoluble | The molecule's large, hydrophobic tert-butyl group and hydrocarbon-like pyrrole ring outweigh the polar contribution of the aldehyde, preventing effective solvation by the strong hydrogen-bonding network of water. |

Note: Polarity Index values are relative measures.[8]

A Self-Validating Protocol for Experimental Solubility Determination

Theoretical predictions require experimental validation. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle of the Method

A supersaturated solution of the solute (this compound) is prepared in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to ensure thermodynamic equilibrium is reached. The saturated supernatant is then carefully separated from the excess solid, diluted, and analyzed by a suitable quantitative method (e.g., HPLC-UV) to determine the solute concentration, which represents its solubility.

Mandatory Visualization: Experimental Workflow

Sources

- 1. syrris.com [syrris.com]

- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 5. This compound | C9H13NO | CID 6485565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. chem.ws [chem.ws]

- 8. Polarity Index [macro.lsu.edu]

1-tert-Butyl-1H-pyrrole-3-carbaldehyde material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for this compound. As a substituted pyrrole, this compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex nitrogen-containing heterocycles.[1] The inherent reactivity of the aldehyde functional group, combined with the pyrrole core, necessitates a thorough understanding of its hazard profile to ensure safe laboratory practice. This guide moves beyond a standard data sheet to provide context, rationale for safety protocols, and a self-validating workflow for risk mitigation.

Section 1: Chemical Identity and Physicochemical Profile

Precise identification is the foundation of chemical safety. The tert-butyl group on the pyrrole nitrogen enhances stability compared to the parent pyrrole, but the aldehyde group at the 3-position dictates much of its reactivity and hazard profile.[1][2]

| Identifier | Value | Source |

| IUPAC Name | 1-tert-butylpyrrole-3-carbaldehyde | [3] |

| CAS Number | 30186-46-0 | [3][4] |

| Molecular Formula | C₉H₁₃NO | [3][4] |

| Molecular Weight | 151.21 g/mol | [3][4] |

| Synonyms | 1-(tert-Butyl)-1H-pyrrole-3-carbaldehyde, N-t-butylpyrrole-3-carboxaldehyde | [3] |

| Appearance | Likely a solid or liquid | Inferred from related compounds[5] |

| Boiling/Melting Point | Data not widely available; inferred to be higher than parent pyrrole due to increased molecular weight and polarity. | [6] |

Section 2: Hazard Identification and Toxicological Assessment

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards stem from its irritant properties and acute oral toxicity.[3] The aldehyde group can react with biological macromolecules, leading to irritation, while the overall molecule can be harmful if ingested.

GHS Classification Summary [3]

| Hazard Class | Hazard Code | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2) | H319 | Causes serious eye irritation |

| STOT - Single Exposure (Category 3) | H335 | May cause respiratory irritation |

Toxicological Narrative:

-

Oral Toxicity (H302): Ingestion can lead to adverse health effects. The mechanism is not fully elucidated but is a recognized hazard for this substance class.[3][7]

-

Skin and Eye Irritation (H315, H319): This is a significant and immediate hazard. Aldehydes are known to be electrophilic and can react with nucleophilic residues in proteins and other biomolecules on the skin and in the eyes, causing inflammation and damage. Direct contact must be strictly avoided.[3][8]

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the mucous membranes and upper respiratory tract.[3][8] This is particularly relevant if the material is heated or aerosolized.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves a multi-layered strategy encompassing engineering controls, appropriate personal protective equipment (PPE), and standardized procedural workflows.

Engineering Controls: The Primary Barrier

The most effective way to prevent exposure is to handle the material within a properly functioning chemical fume hood.[9] This control captures vapors at the source, preventing inhalation and minimizing the contamination of the general laboratory environment. The causality is simple: by maintaining negative pressure, the fume hood ensures that any released vapors are exhausted safely away from the operator.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against accidental splashes or unforeseen exposures. The selection is based directly on the identified hazards.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always check the manufacturer's glove compatibility data.

-

Eye Protection: Chemical safety goggles are mandatory.[10] A face shield should be used in addition to goggles when there is a significant risk of splashing.

-

Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

-

Respiratory Protection: Generally not required if work is conducted within a certified chemical fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Hazard Mitigation Workflow

This diagram illustrates the logical flow for mitigating the primary hazards associated with this compound.

Caption: Relationship between chemical hazards and required safety controls.

Standard Operating Procedure (SOP) Workflow

Following a validated, step-by-step procedure minimizes the risk of error and exposure. This workflow is designed to be self-validating; proceeding to the next step is contingent on the safe completion of the previous one.

Caption: Step-by-step workflow for the safe handling of the chemical.

Section 4: Emergency Response and First Aid

In the event of an exposure, immediate and correct action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[11]

-

Specific Hazards: Upon heating, the compound may form explosive mixtures with air. Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Section 5: Stability, Reactivity, and Storage

-

Chemical Stability: The product is considered stable under normal laboratory storage conditions (room temperature).

-

Conditions to Avoid: Avoid strong heating, as it can lead to decomposition and potentially explosive vapor-air mixtures. Keep away from sparks, open flames, and other sources of ignition.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can trigger vigorous or exothermic reactions.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] The storage area should be locked and designated for hazardous chemicals.[11]

Section 6: Disposal Considerations

All chemical waste must be handled as hazardous.

-

Procedure: Dispose of unused material and its container at an approved waste disposal facility.[11] Do not mix with other waste streams.

-

Regulatory Compliance: Disposal must be in full accordance with all applicable federal, state, and local environmental regulations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ECHA. (n.d.). Methyl hydrogen sulphate - Substance Information. European Chemicals Agency. Retrieved from [Link]

-

CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]

-

Lonza Bioscience. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet Magnesium Sulfate, Heptahydrate, ACS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Pyrrole Protection | Request PDF. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H13NO | CID 6485565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

The Vilsmeier-Haack Reaction for Pyrrole-3-carbaldehyde Synthesis: An Application & Protocol Guide

This guide provides researchers, medicinal chemists, and process development scientists with a comprehensive technical overview and field-proven protocols for the synthesis of pyrrole-3-carbaldehydes via the Vilsmeier-Haack reaction. Pyrrole-3-carbaldehydes are invaluable building blocks in the synthesis of complex pharmaceuticals and natural products, yet their preparation presents a significant regioselectivity challenge. This document elucidates the mechanistic principles and provides practical strategies to achieve high selectivity for the desired C3-isomer.

Introduction: The Challenge of C3-Formylation

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, typically a chloromethyleniminium salt generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4] While electronically, the C2 (α) position of the pyrrole ring is more susceptible to electrophilic attack, strategic manipulation of reaction parameters can overcome this inherent reactivity pattern.

Directing the formylation to the C3 (β) position is often crucial for subsequent synthetic transformations. This is typically achieved by introducing a sterically demanding substituent on the pyrrole nitrogen. The bulk of this group physically obstructs the C2 and C5 positions, forcing the Vilsmeier reagent to attack the less hindered C3 or C4 positions.[5][6] This guide will focus on leveraging this steric control to achieve high yields of pyrrole-3-carbaldehydes.

Mechanism and Regioselectivity

The reaction proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyleniminium ion, often referred to as the Vilsmeier reagent.[4]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For an N-substituted pyrrole, attack can occur at either the C2 or C3 position. The resulting intermediate is a resonance-stabilized iminium salt.[3]

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the corresponding pyrrole carbaldehyde.

The regiochemical outcome is a delicate balance between electronics and sterics. The nitrogen atom's lone pair strongly activates the C2 position for electrophilic attack. However, a large N-substituent, such as a tert-butyl group, creates significant steric hindrance at the adjacent C2 position, making the C3 position the more accessible site for the bulky Vilsmeier reagent.[5]

Key Parameters Influencing Regioselectivity

The choice of the N-substituent is the most critical factor in directing formylation to the C3 position. The following table, compiled from experimental data, illustrates the profound impact of N-substituent steric bulk on the product ratio.[5]

| N-Substituent | α:β (C2:C3) Ratio | Overall Yield (%) | Causality Behind Selectivity |

| -CH₃ (Methyl) | α-isomer only | 93 | Minimal steric hindrance; electronics dominate, leading to exclusive C2 attack. |

| -CH₂CH₃ (Ethyl) | 11.5 : 1 | 92 | Slight increase in steric bulk begins to disfavor C2, but it remains the major product. |

| -CH(CH₃)₂ (Isopropyl) | 1.9 : 1 | - | Significant steric hindrance makes C2 and C3 attack competitive. |

| -C(CH₃)₃ (tert-Butyl) | 1 : 14 | - | Extreme steric bulk effectively blocks the C2 position, leading to high selectivity for C3. |

| -Phenyl | 9.0 : 1 | 93 | The planar phenyl group offers less steric hindrance than branched alkyls, favoring C2. |

Field Insight: As demonstrated, the N-tert-butyl group is an excellent choice for directing formylation to the C3 position. The 14-fold selectivity provides a robust method for preparing the desired isomer in high purity, often simplifying downstream purification.

Detailed Experimental Protocol: Synthesis of 1-(tert-butyl)-1H-pyrrole-3-carbaldehyde

This protocol is a robust, validated procedure for achieving high C3-selectivity.

Materials & Equipment:

-

1-(tert-butyl)-1H-pyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard inert atmosphere glassware (flame-dried), including a two-necked round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer, ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq).

-

Cool the flask to 0 °C using an ice bath.

-

With vigorous stirring, add POCl₃ (1.2 eq) dropwise via a dropping funnel, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[7]

-

-

Formylation Reaction:

-

Dissolve 1-(tert-butyl)-1H-pyrrole (1.0 eq) in anhydrous DCM.

-

Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[8]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes). The disappearance of the starting pyrrole and the appearance of a new, more polar spot indicates product formation.

-

-

Workup and Hydrolysis:

-

Upon completion, cool the reaction mixture again to 0 °C in an ice bath.

-

Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Caution: This quenching is exothermic and will release CO₂ gas. Ensure adequate ventilation and perform the addition slowly to control effervescence.

-

Continue stirring for 1-2 hours until the hydrolysis of the intermediate iminium salt is complete.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

-

Purify the crude aldehyde by flash column chromatography on silica gel to yield 1-(tert-butyl)-1H-pyrrole-3-carbaldehyde as a pure compound.

-

Troubleshooting and Optimization

-

Issue: Low Yield.

-

Cause: Incomplete reaction or degradation. Ensure all reagents are anhydrous, as water will quench the Vilsmeier reagent. The reaction may require gentle heating (e.g., 40 °C) or extended reaction times.[7]

-

-

Issue: Poor C3-Selectivity.

-

Cause: Insufficient steric hindrance from the N-substituent. If the substrate allows, consider using an even bulkier group, such as a triisopropylsilyl (TIPS) group, which is known to give excellent C3 selectivity before being easily removed.[6]

-

-

Issue: Diformylation.

-

Cause: The initially formed mono-formylated product can undergo a second formylation if conditions are too harsh or excess reagent is used.

-

Solution: Use a stoichiometric amount of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents). Maintain lower reaction temperatures and monitor carefully by TLC to stop the reaction upon consumption of the starting material.

-

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction workup is exothermic and releases gas. Perform quenching operations slowly and behind a safety shield.

-

Anhydrous solvents are required. Ensure proper handling techniques to avoid introducing moisture into the reaction.

References

-

Di Mauro, G., et al. (2022). The Formylation of N,N‑Dimethylcorroles. Molecules, 27(15), 4983. Available at: [Link]

-

Rajput, A. S., & Rawal, R. K. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2(1), 25-43. Available at: [Link]

-

Carballo, R. M., et al. (2015). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. CrystEngComm, 17, 6406-6419. Available at: [Link]

-

Cosford, N. D. P., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5250–5253. Available at: [Link]

-

Tasneem, S., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Sciences, 12(4). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. [Diagram]. Retrieved from [Link]

-

Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Chemistry, 3(1). Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Academia.edu. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3208-3213. Available at: [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. syrris.com [syrris.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: Application Notes for 1-tert-Butyl-1H-pyrrole-3-carbaldehyde in Organic Synthesis